

# YLT-11 dosage and administration guidelines

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## Compound of Interest

Compound Name: YLT-11

Cat. No.: B1193875

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## Application Notes and Protocols: YLT-11

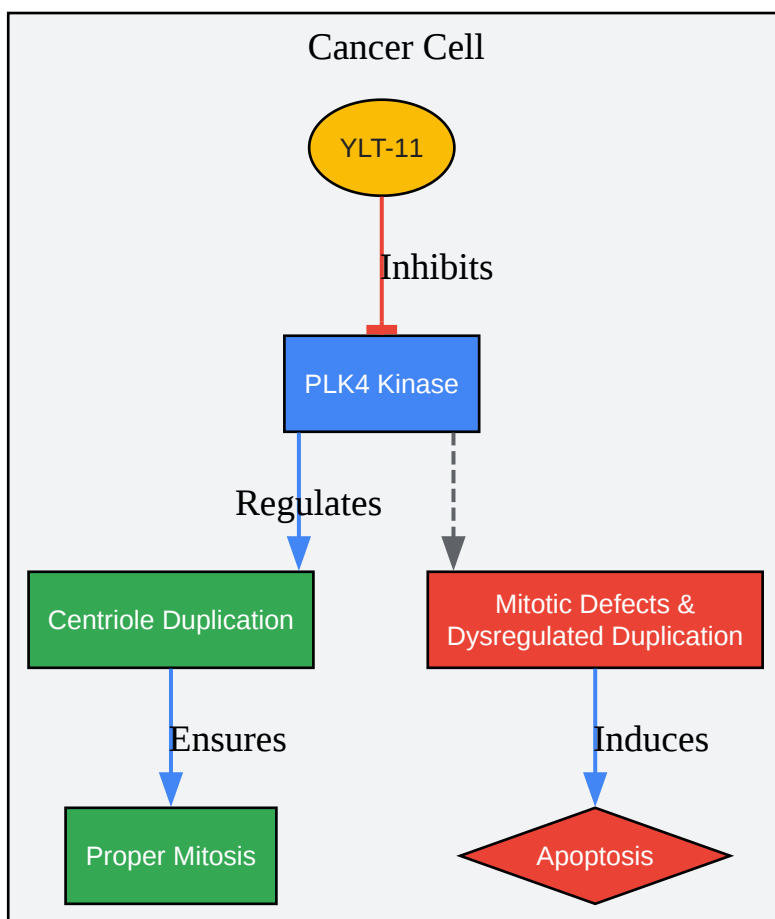
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### Introduction

**YLT-11** is a novel, specific small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] As an indispensable regulator of centriole duplication, PLK4 is a valid therapeutic target in oncology.[3] Abnormal expression of PLK4 is documented in various human cancers, and its inhibition can lead to mitotic arrest and apoptosis in tumor cells.[1][3] Preclinical data indicate that **YLT-11** exhibits significant anti-proliferative activity against breast cancer cells in vitro and suppresses tumor growth in in vivo models, suggesting its potential as a promising candidate for breast cancer therapy.[1][3]

### Mechanism of Action

**YLT-11** functions by directly inhibiting the kinase activity of PLK4.[1] This inhibition disrupts the precise control of centriole duplication during the cell cycle. The consequence of PLK4 inhibition by **YLT-11** is maladjusted centriole duplication and subsequent mitotic defects.[1][3] This disruption of the mitotic process ultimately triggers apoptosis (programmed cell death) in cancer cells.[3] Furthermore, **YLT-11** has been shown to regulate downstream factors of the PLK4 signaling pathway, which are involved in cell cycle regulation.[1][3]



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Caption: Mechanism of **YLT-11** action on the PLK4 pathway.

## Physicochemical and Preclinical Data

Physicochemical Properties This data is based on the known chemical structure of **YLT-11**.<sup>[4]</sup>

Property	Value
Chemical Formula	C <sub>24</sub> H <sub>24</sub> N <sub>6</sub> O
Molecular Weight	412.50 g/mol
Purity	>98% (Typical for research grade)

**In Vitro Potency** The following data summarizes the inhibitory activity of **YLT-11** against its target.

Parameter	Value	Target
IC <sub>50</sub>	22 nM	PLK4
Kd	5.2 nM	PLK4

**Preclinical In Vivo Efficacy** The following data is derived from studies in human breast cancer xenograft models. Oral administration of **YLT-11** was shown to be well-tolerated and resulted in significant tumor growth suppression.<sup>[1][3]</sup>

Animal Model	Administration Route	Outcome
Human Breast Cancer Xenograft	Oral	Significant tumor growth suppression

**Disclaimer:** The dosage and administration details from preclinical animal models are not directly translatable to human clinical use. All values are for research and informational purposes only.

## Experimental Protocols

### Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of **YLT-11** on breast cancer cell lines (e.g., MCF-7).

Materials:

- **YLT-11** compound
- MCF-7 breast cancer cells
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

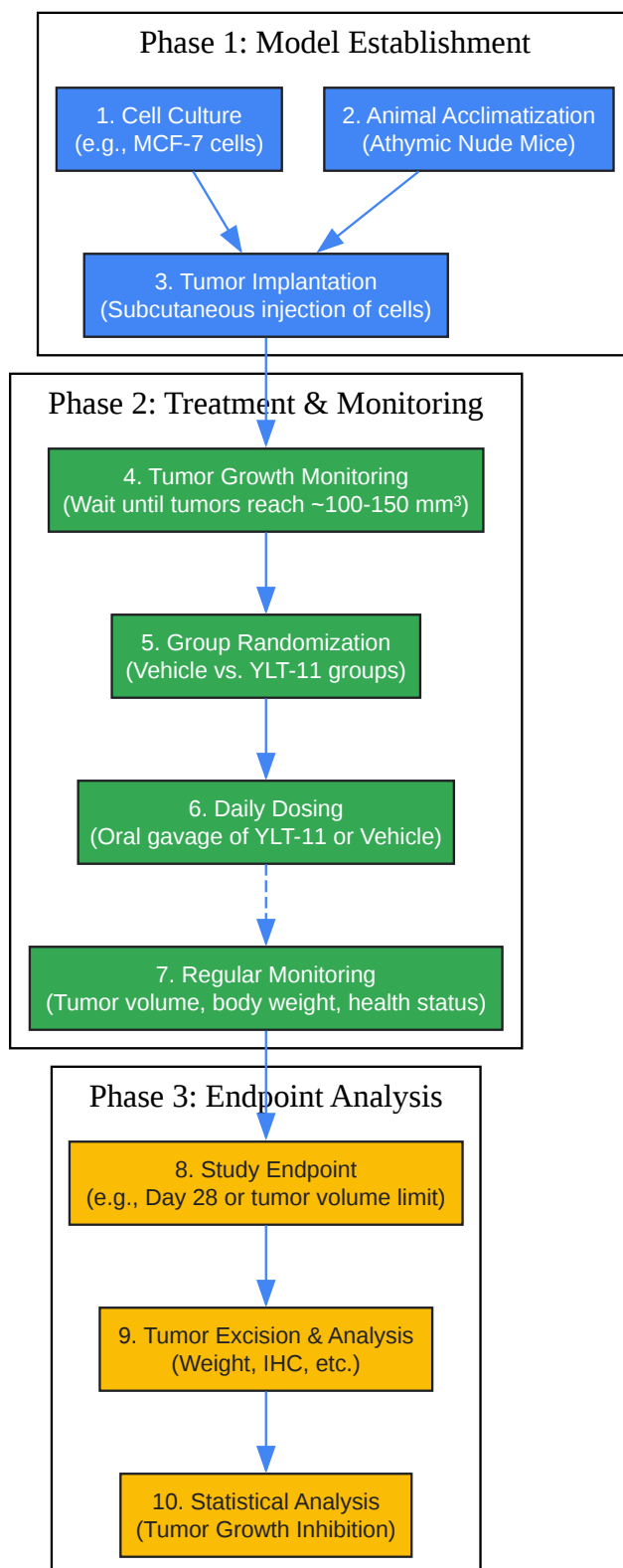
- DMSO (Dimethyl sulfoxide)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well plates
- Spectrophotometer (plate reader)

#### Procedure:

- **Cell Seeding:** Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100  $\mu$ L of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- **Compound Preparation:** Prepare a 10 mM stock solution of **YLT-11** in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10  $\mu$ M. Include a vehicle control (DMSO only).
- **Treatment:** After 24 hours, remove the medium from the wells and add 100  $\mu$ L of the prepared **YLT-11** dilutions or vehicle control.
- **Incubation:** Incubate the plates for 72 hours at 37°C, 5% CO<sub>2</sub>.
- **MTT Addition:** Add 20  $\mu$ L of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

#### Protocol 2: In Vivo Human Breast Cancer Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of **YLT-11** in a mouse xenograft model.



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